molecular formula C11H18N2O3 B1428337 tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate CAS No. 1251005-47-6

tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B1428337
CAS No.: 1251005-47-6
M. Wt: 226.27 g/mol
InChI Key: WSAIROQUSBKKFF-UHFFFAOYSA-N
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Description

tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate: is a bicyclic compound known for its potent inhibitory effects on glutamate transporters. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of 3,8-diazabicyclo[4.2.0]octane with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the tert-butyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of glutamate transporters, which makes it a candidate for the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves the inhibition of glutamate transporters. By binding to these transporters, the compound prevents the uptake of glutamate, leading to increased extracellular levels of this neurotransmitter. This action can modulate synaptic transmission and has potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

  • tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride

Comparison: While these compounds share a similar bicyclic structure, tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is unique due to its potent inhibitory effects on glutamate transporters. This specific activity sets it apart from other similar compounds, making it particularly valuable in neurological research and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8-7(6-13)9(14)12-8/h7-8H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAIROQUSBKKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 2
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 3
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 5
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 6
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

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